molecular formula C21H29O2P B13835788 [7-Methyloctoxy(phenyl)phosphoryl]benzene

[7-Methyloctoxy(phenyl)phosphoryl]benzene

Cat. No.: B13835788
M. Wt: 344.4 g/mol
InChI Key: NIJHXDDKSJAFMK-UHFFFAOYSA-N
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Description

[7-Methyloctoxy(phenyl)phosphoryl]benzene is an organophosphorus compound characterized by the presence of a phosphoryl group bonded to a phenyl ring and a methyloctoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [7-Methyloctoxy(phenyl)phosphoryl]benzene typically involves the reaction of phenylphosphonic dichloride with 7-methyloctanol under basic conditions. The reaction proceeds through the formation of an intermediate, which is then purified to obtain the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

[7-Methyloctoxy(phenyl)phosphoryl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like nitric acid for nitration reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

[7-Methyloctoxy(phenyl)phosphoryl]benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [7-Methyloctoxy(phenyl)phosphoryl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The phenyl ring can participate in π-π interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

    [Ethoxy(phenyl)phosphoryl]benzene: Similar in structure but with an ethoxy group instead of a methyloctoxy group.

    Diphenylphosphinic acid ethyl ester: Contains two phenyl groups bonded to the phosphorus atom.

    Phenylphosphonic acid: Lacks the alkoxy group and has a simpler structure

Uniqueness

[7-Methyloctoxy(phenyl)phosphoryl]benzene is unique due to the presence of the methyloctoxy group, which imparts distinct physical and chemical properties. This structural feature enhances its solubility in organic solvents and its reactivity in various chemical reactions, making it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C21H29O2P

Molecular Weight

344.4 g/mol

IUPAC Name

[7-methyloctoxy(phenyl)phosphoryl]benzene

InChI

InChI=1S/C21H29O2P/c1-19(2)13-7-3-4-12-18-23-24(22,20-14-8-5-9-15-20)21-16-10-6-11-17-21/h5-6,8-11,14-17,19H,3-4,7,12-13,18H2,1-2H3

InChI Key

NIJHXDDKSJAFMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCOP(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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